Methyl trityl ether
CAS No.: 596-31-6
Cat. No.: VC21329341
Molecular Formula: C20H18O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 596-31-6 |
---|---|
Molecular Formula | C20H18O |
Molecular Weight | 274.4 g/mol |
IUPAC Name | [methoxy(diphenyl)methyl]benzene |
Standard InChI | InChI=1S/C20H18O/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
Standard InChI Key | IRMNIXXVOOMKKP-UHFFFAOYSA-N |
SMILES | COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Chemical and Physical Properties
Methyl trityl ether presents as a white to light yellow solid under standard conditions. The compound's physical and chemical properties make it suitable for various applications in organic synthesis and pharmaceutical research.
Basic Identification
The following table provides essential identification data for methyl trityl ether:
Property | Value |
---|---|
Chemical Formula | C20H18O |
Molecular Weight | 274.36 g/mol |
CAS Registry Number | 596-31-6 |
Physical State | Solid |
Color | White to Light Yellow |
Storage Conditions | Refrigerated |
Physical Properties
Methyl trityl ether exhibits the following physical characteristics, which are important for handling and application purposes:
Property | Value |
---|---|
Melting Point | 81-83 °C |
Boiling Point | 367.4 ± 11.0 °C (Predicted) |
Density | 1.073 g/cm³ |
Refractive Index | 1.586 |
Flash Point | 191.6 °C |
Vapor Pressure | 2.89 × 10⁻⁵ mmHg at 25 °C |
Solubility Profile
The solubility characteristics of methyl trityl ether are important considerations for its handling and applications in synthesis:
Alternative Nomenclature and Identifiers
Common Synonyms
Methyl trityl ether is known by various names in scientific literature and commercial contexts:
Pharmaceutical-Related Identifiers
Registry Identifiers
Various identification codes are used for methyl trityl ether in chemical databases and regulatory contexts:
Identifier | Value |
---|---|
CAS Registry Number | 596-31-6 |
FDA UNII | IUO13CXB2Q |
BRN | 1914067 |
UNSPSC Code | 12352100 |
NACRES | NA.22 |
Synthesis Methods
Methyl trityl ether can be synthesized through several routes, with the most common methods described below.
Synthesis from Triphenylmethanol and Iodomethane
One established method for synthesizing methyl trityl ether involves the reaction of triphenylmethanol with iodomethane in the presence of sodium hydride:
Reagent | Role |
---|---|
Triphenylmethanol (Ph₃COH) | Starting material |
Iodomethane (CH₃I) | Methylating agent |
Sodium hydride (NaH) | Base |
Tetrahydrofuran (THF) | Solvent |
The reaction proceeds at room temperature for approximately 15 hours, with a reported yield of 71% . The reaction involves deprotonation of the hydroxyl group by sodium hydride, followed by nucleophilic attack on the iodomethane.
Synthesis via SN1 Substitution Reaction
Another method involves an SN1 substitution reaction using triphenylmethyl chloride and methanol:
Reagent | Role |
---|---|
Triphenylmethyl chloride (Ph₃CCl) | Starting material |
Methanol (CH₃OH) | Nucleophile and solvent |
This method typically employs a reflux setup where methanol is mixed with triphenylmethyl chloride and heated to boiling for approximately 15 minutes . The SN1 mechanism involves the formation of a triphenylmethyl carbocation intermediate, which is subsequently attacked by methanol. One experimental procedure reported a 50.45% yield after recrystallization and purification .
Historical Synthesis Reference
Applications and Uses
Methyl trityl ether serves several important functions in chemistry and pharmaceutical research.
Pharmaceutical Applications
The compound has significant pharmaceutical relevance:
Biochemical Research
In biochemical contexts, methyl trityl ether has been noted for its biological activity:
Application | Description |
---|---|
Enzyme Inhibition | Functions as a trityl-cysteine analog inhibitor of human mitotic kinesin |
Research Tool | Used in studies related to cell division mechanisms |
Organic Synthesis
In organic synthesis, the compound may serve various roles based on its structural characteristics and reactivity:
Storage Parameter | Recommendation |
---|---|
Temperature | Refrigerated conditions |
Container | Tightly sealed container |
Environment | Dry, well-ventilated area |
Incompatibilities | Keep away from strong oxidizing agents |
Purity Grade | Typical Application |
---|---|
≥97.0% (HPLC) | Analytical reference standard |
Pharmaceutical grade | Impurity profiling in drug substances |
Research grade | General laboratory synthesis and research |
Analytical Characterization
Identification Methods
Various analytical techniques can be used to characterize and identify methyl trityl ether:
Technique | Information |
---|---|
TLC | Rf value comparison with reference standards |
HPLC | Quantitative purity determination |
Melting Point Range | Narrow range (81-83°C) indicates high purity |
Methyl trityl ether (methyl triphenylmethyl ether) is a versatile organic compound with significant applications in pharmaceutical analysis, biochemical research, and organic synthesis. Its unique structure, featuring a bulky triphenylmethyl group attached to a methoxy moiety, contributes to its special reactivity patterns and usefulness in various chemical contexts. The compound is particularly valuable as a reference standard for identifying and quantifying impurities in several important medications, including Olmesartan, Candesartan, Losartan, and Irbesartan.
The synthesis of methyl trityl ether can be accomplished through well-established methods, including the reaction of triphenylmethanol with iodomethane in the presence of sodium hydride, or via an SN1 substitution reaction using triphenylmethyl chloride and methanol. These synthetic approaches have been documented in chemical literature since at least the 1960s.
When handling methyl trityl ether, appropriate safety measures should be observed due to its potential to cause irritation to the skin, eyes, and respiratory system. Proper storage in refrigerated conditions is recommended to maintain its stability and purity.
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